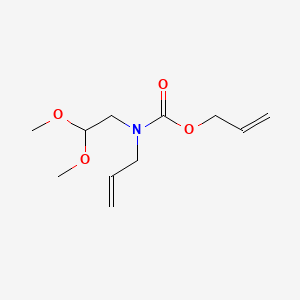Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate
CAS No.:
Cat. No.: VC13884764
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | prop-2-enyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate |
| Standard InChI | InChI=1S/C11H19NO4/c1-5-7-12(9-10(14-3)15-4)11(13)16-8-6-2/h5-6,10H,1-2,7-9H2,3-4H3 |
| Standard InChI Key | KDUUZMCAHULFEN-UHFFFAOYSA-N |
| SMILES | COC(CN(CC=C)C(=O)OCC=C)OC |
| Canonical SMILES | COC(CN(CC=C)C(=O)OCC=C)OC |
Introduction
Chemical Structure and Nomenclature
The IUPAC name Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate systematically describes its molecular architecture:
-
Core carbamate group: A carbonyl-linked amine (-OCONR), where R groups include a 2,2-dimethoxyethyl chain and a second allyl moiety.
-
Esterification: The carbamic acid’s hydroxyl group is replaced by an allyloxy (-O-prop-2-en-1-yl) unit.
Molecular Formula:
Based on structural analogs like benzyl allyl(2,2-dimethoxyethyl)carbamate (CHNO) and ethyl allyl(2,2-dimethoxyethyl)carbamate (CHNO) , the target compound’s formula is inferred as CHNO. This accounts for:
-
Two allyl groups (CH each)
-
A 2,2-dimethoxyethyl substituent (CHO)
-
Carbamate backbone (ON)
Key Structural Features:
-
The 2,2-dimethoxyethyl group introduces steric bulk and polarity, influencing solubility and reactivity.
-
Allyl groups enable participation in transition metal-catalyzed reactions, such as cross-metathesis or allylic substitutions .
Synthesis and Reactivity
Catalytic Allylic Substitution
A pivotal synthetic route involves iridium-catalyzed allylic substitution, as demonstrated in related carbamate syntheses . The mechanism proceeds via:
-
Oxidative Addition: Cinnamyl chloride reacts with a cyclometalated Ir(I) complex to form an η-allyl intermediate.
-
Nucleophilic Attack: A carbamate ion (generated from CO and amine) attacks the allyl-Ir complex, yielding the allyl carbamate product.
Regioselectivity:
Computational studies reveal a preference for nucleophilic attack at the benzylic position (17.6 kcal/mol barrier) over the terminal carbon (19.1 kcal/mol), leading to a 94:6 product ratio . This aligns with experimental observations in analogous systems .
Side Reactions:
-
Linear byproducts form via terminal carbon attack.
-
External cyclization of intermediates may generate cyclic ureas, though these pathways are kinetically disfavored .
Physicochemical Properties
Spectroscopic Data:
-
IR: Strong C=O stretch at ~1700 cm, C-O-C (dimethoxy) at ~1100 cm.
-
NMR:
Applications in Organic Synthesis
Transition Metal Catalysis
The allyl groups serve as ligands in Ir- and Ru-catalyzed reactions. For instance, ruthenium complexes cleave allylcarbamates under physiological conditions, enabling prodrug activation .
Polymer Chemistry
As a monomer, the compound’s dual allyl groups facilitate radical polymerization, forming cross-linked polycarbamates with tunable rigidity .
Pharmaceutical Intermediates
Carbamates are pivotal in drug design (e.g., COX-2 inhibitors). The dimethoxyethyl moiety may enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted prodrugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume